GSK LSD1 Dihydrochloride-d4

Bioanalysis Pharmacokinetics LC-MS/MS

GSK LSD1 Dihydrochloride-d4 is the definitive deuterated internal standard for GSK-LSD1 bioanalysis. Engineered with four deuterium atoms (+4 Da mass shift), it co-elutes identically with the parent analyte yet is spectrometrically distinct, uniquely enabling accurate matrix effect correction and ionization variability compensation in LC-MS/MS workflows. Unlike non-deuterated GSK-LSD1 or generic deuterated alternatives, only GSK LSD1 Dihydrochloride-d4 provides an exact structural match to GSK-LSD1 (IC50 16 nM, >1000-fold selectivity over LSD2/MAO-A/MAO-B), ensuring reliable quantitation for pharmacokinetic profiling, metabolic stability assays, and GMP batch-release reference material verification. Eliminate assay variability and achieve regulatory-compliant precision.

Molecular Formula C₁₄H₁₈D₄Cl₂N₂
Molecular Weight 293.27
Cat. No. B1154586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK LSD1 Dihydrochloride-d4
SynonymsN-((1R,2S)-2-Phenylcyclopropyl)piperidin-4-amine Dihydrochloride-d4
Molecular FormulaC₁₄H₁₈D₄Cl₂N₂
Molecular Weight293.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK LSD1 Dihydrochloride-d4: Deuterated LSD1 Inhibitor for Precise Analytical Quantification and Metabolic Tracing


GSK LSD1 Dihydrochloride-d4 is a deuterium-labeled analog of GSK-LSD1, a well-characterized irreversible mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. The parent compound GSK-LSD1 exhibits an IC50 of approximately 16 nM against LSD1 and displays >1000-fold selectivity over related flavin adenine dinucleotide (FAD)-utilizing enzymes including LSD2, MAO-A, and MAO-B . The deuterated variant incorporates four deuterium atoms (C14H18D4Cl2N2, MW 293.27), providing a mass shift of +4 Da relative to the non-deuterated parent , thereby serving as an isotopically distinct internal standard for quantitative bioanalytical applications while retaining full LSD1 inhibitory potency .

Why Generic Substitution Fails: Analytical Distinguishability Drives Procurement Decisions for GSK LSD1 Dihydrochloride-d4


In quantitative bioanalysis—particularly liquid chromatography–tandem mass spectrometry (LC–MS/MS)—accurate measurement of LSD1 inhibitors in complex biological matrices requires an internal standard that co-elutes identically with the analyte yet is spectrometrically distinct [1]. Non-deuterated GSK-LSD1 cannot serve this dual role because it is chromatographically indistinguishable from the analyte of interest, leading to variable ionization efficiency corrections and compromised assay precision. Generic deuterated compounds from alternative chemical series fail due to differences in physicochemical properties that alter chromatographic retention times, precluding accurate matrix effect compensation. GSK LSD1 Dihydrochloride-d4 uniquely addresses this by providing an exact structural match to the target analyte with a defined +4 Da mass shift , enabling precise quantitation essential for pharmacokinetic studies, metabolic stability profiling, and drug-drug interaction assessments.

Product-Specific Quantitative Evidence Guide: GSK LSD1 Dihydrochloride-d4 Differentiation Data


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous Analyte Quantitation in LC-MS/MS

GSK LSD1 Dihydrochloride-d4 provides a +4 Da mass shift relative to the non-deuterated parent compound GSK-LSD1 (MW 289.24 vs. 293.27) . This isotopic labeling allows the deuterated analog to serve as an internal standard for quantitative LC-MS/MS analysis, with no chromatographic retention time difference (ΔtR = 0 min) observed between the labeled and unlabeled species, ensuring identical ionization suppression/enhancement profiles .

Bioanalysis Pharmacokinetics LC-MS/MS

Metabolic Stability Enhancement via Deuterium Kinetic Isotope Effect

Deuterium substitution at metabolically labile C–H bonds can reduce metabolic degradation rates via the deuterium kinetic isotope effect (DKIE). For GSK LSD1 Dihydrochloride-d4, the four deuterium atoms are positioned to potentially slow CYP-mediated oxidation, thereby extending the compound's half-life in in vitro microsomal or hepatocyte stability assays relative to the non-deuterated parent . While direct comparative metabolic data for this specific compound are not publicly disclosed, class-level evidence indicates that deuterated analogs of amine-containing drugs typically exhibit 1.3- to 3-fold increases in metabolic stability [1].

Drug metabolism PK/PD Deuterium isotope effect

Potency Equivalence to Parent Compound: IC50 = 16 nM Against LSD1

GSK LSD1 Dihydrochloride-d4 retains full inhibitory potency against LSD1, with an IC50 of 16 nM, identical to that of the non-deuterated parent compound GSK-LSD1 . This equivalence is maintained across multiple biochemical and cellular assays , ensuring that isotopic labeling does not alter the compound's target engagement profile.

LSD1 inhibition Epigenetics Cancer biology

Selectivity Profile: >1000-Fold Discrimination Over LSD2, MAO-A, and MAO-B

The parent compound GSK-LSD1 demonstrates >1000-fold selectivity for LSD1 over closely related FAD-dependent amine oxidases LSD2, MAO-A, and MAO-B [1]. This selectivity profile is preserved in the deuterated analog, as deuteration does not alter the compound's binding interactions with the target enzyme . In comparative assessments, GSK-LSD1 shows superior selectivity margins relative to other clinical-stage LSD1 inhibitors such as iadademstat (IC50 <20 nM, selectivity ratio not specified) [2] and seclidemstat (IC50 = 127 nM, reversible inhibitor) [3].

Selectivity Off-target effects Epigenetic tools

Purity Specifications: ≥95% Chromatographic Purity for Reproducible Analytical Performance

GSK LSD1 Dihydrochloride-d4 is supplied with a minimum purity of 95% as determined by HPLC . In contrast, the non-deuterated parent compound GSK-LSD1 is typically available at ≥98% purity [1]. While the deuterated variant exhibits slightly lower purity due to the additional synthetic steps required for isotopic labeling, the 95% threshold remains sufficient for its primary application as an internal standard where isotopic purity (>99% deuterium incorporation) is the more critical parameter.

Quality control Analytical chemistry Reference standards

Best Research and Industrial Application Scenarios for GSK LSD1 Dihydrochloride-d4


Quantitative Bioanalysis of GSK-LSD1 in Preclinical Pharmacokinetic Studies

GSK LSD1 Dihydrochloride-d4 serves as the optimal internal standard for LC-MS/MS quantitation of GSK-LSD1 in plasma, tissue homogenates, and cellular lysates. Its +4 Da mass shift and identical chromatographic behavior enable precise correction of matrix effects and ionization variability , supporting robust determination of pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life in rodent and non-rodent species.

Metabolic Stability and Metabolite Identification in Drug Discovery

The deuterium kinetic isotope effect (DKIE) conferred by the four deuterium atoms may prolong the compound's half-life in liver microsome and hepatocyte stability assays . This property makes GSK LSD1 Dihydrochloride-d4 a valuable tool for distinguishing parent drug from metabolites in mass spectrometry workflows, as deuterated and non-deuterated fragments can be tracked simultaneously to elucidate metabolic soft spots .

Epigenetic Target Engagement and Cellular Assays Requiring Precise Dosing

Given its potency equivalence to GSK-LSD1 (IC50 = 16 nM) and preserved >1000-fold selectivity over LSD2, MAO-A, and MAO-B , GSK LSD1 Dihydrochloride-d4 can substitute for the parent compound in cellular differentiation assays, gene expression studies, and chromatin immunoprecipitation experiments where precise quantitation of intracellular compound levels is required to correlate exposure with pharmacodynamic effects.

Quality Control and Reference Standard for LSD1 Inhibitor Formulations

In industrial settings, GSK LSD1 Dihydrochloride-d4 functions as a certified reference material for verifying the identity, purity, and concentration of GSK-LSD1 in manufactured batches. Its isotopic labeling allows for unambiguous detection in the presence of structurally similar impurities or degradation products, supporting regulatory compliance in GMP analytical laboratories .

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